Product packaging for 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole(Cat. No.:)

5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole

Cat. No.: B8810842
M. Wt: 238.28 g/mol
InChI Key: BFSHISSBOVTHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole (CAS 1192018-53-3) is a high-purity chemical reagent with the molecular formula C15H14N2O and a molecular weight of 238.28. This compound features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and applications in developing therapeutic agents . The 2-arylbenzoxazole structure is of significant research value, particularly in neuroscience and infectious disease. Benzoxazole derivatives are investigated as potent, selective, mixed-type dual inhibitors for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for Alzheimer's disease research . These compounds achieve inhibition by simultaneously binding to both the catalytically active site and the peripheral anionic site (PAS) of cholinesterases . Furthermore, the benzoxazole scaffold demonstrates a broad spectrum of antimicrobial properties, showing activity against various bacterial and fungal strains . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. It should be stored sealed in a dry environment at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B8810842 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5-propyl-2-pyridin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C15H14N2O/c1-2-3-11-4-5-14-13(10-11)17-15(18-14)12-6-8-16-9-7-12/h4-10H,2-3H2,1H3

InChI Key

BFSHISSBOVTHEE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Transformations of 5 Propyl 2 Pyridin 4 Yl Benzo D Oxazole

Retrosynthetic Analysis and Key Precursors for 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole

Retrosynthetic analysis provides a logical framework for dissecting a complex target molecule into simpler, readily available starting materials. For this compound, two primary disconnection strategies are evident.

The most direct approach involves severing the carbon-carbon bond between the benzoxazole (B165842) C2-position and the pyridine (B92270) C4-position. This disconnection (Path A in the figure below) simplifies the target into a 5-propylbenzo[d]oxazole synthon and a pyridin-4-yl synthon. These synthons correspond to synthetic equivalents such as a 2-halobenzoxazole and a pyridinyl organometallic reagent (e.g., a boronic acid) or a 2-lithiated benzoxazole and a 4-halopyridine.

A more fundamental disconnection (Path B) breaks the oxazole (B20620) ring itself. This involves cleaving the C-O and C=N bonds formed during the final cyclization step. This pathway leads to two key precursors: 2-amino-4-propylphenol (B8810686) and a derivative of isonicotinic acid (pyridine-4-carboxylic acid), such as the acid itself, its corresponding aldehyde (isonicotinaldehyde), or acid chloride. This latter approach is often more convergent and is a cornerstone of benzoxazole synthesis.

Key Precursors:

2-amino-4-propylphenol

Isonicotinaldehyde or Isonicotinic acid

Classical and Modern Synthetic Routes to the Benzo[d]oxazole Core

The formation of the benzoxazole scaffold is a well-established area of heterocyclic chemistry, with numerous methods developed for its construction. chemicalbook.comtandfonline.com These methods typically rely on the condensation of a 2-aminophenol (B121084) with a one-carbon electrophile that will ultimately form the C2 position of the ring. rsc.org

Cyclocondensation Strategies for Oxazole Ring Formation

The most prevalent method for constructing the 2-substituted benzoxazole core is the cyclocondensation of a 2-aminophenol with a carbonyl compound. rsc.orgijpbs.com In the context of synthesizing the target molecule, this involves the reaction of 2-amino-4-propylphenol with a pyridine-4-carbonyl derivative. The initial reaction forms a Schiff base (or an amide, if starting from a carboxylic acid), which then undergoes intramolecular cyclization and dehydration (or aromatization) to yield the final benzoxazole ring. rsc.org

A variety of reagents and conditions can be employed to facilitate this transformation, ranging from classical high-temperature reactions in strong acid to modern catalyzed processes under milder conditions. jocpr.com

Table 1: Representative Cyclocondensation Methods for Benzoxazole Synthesis

Carbonyl Source Reagent/Catalyst Conditions Reference
Aldehyd Samarium triflate Aqueous medium, mild conditions chemicalbook.comorganic-chemistry.org
Aldehyde Potassium persulfate - CuSO4 Aqueous micelles ijpbs.com
Carboxylic Acid Polyphosphoric acid (PPA) High temperature (e.g., 150°C) ijpbs.com
Carboxylic Acid Microwave irradiation Solvent-free jocpr.com
Tertiary Amide Triflic anhydride (B1165640) (Tf2O) Room temperature nih.govresearchgate.net
Orthoester Zirconyl chloride (ZrOCl2·8H2O) Solvent-free jocpr.com

Pre-functionalization Approaches to the Benzene (B151609) Moiety

To obtain the desired 5-propyl substitution pattern, it is synthetically advantageous to begin with a benzene ring that already bears this substituent. The key starting material, 2-amino-4-propylphenol, is not commonly available and must be prepared. A plausible synthetic route would start from 4-propylphenol. This precursor can undergo electrophilic nitration, which typically directs the nitro group to the position ortho to the hydroxyl group due to its strong activating and directing effect. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using H2/Pd-C) or with reducing agents like SnCl2, would yield the desired 2-amino-4-propylphenol. This pre-functionalization strategy ensures that the propyl group is correctly positioned before the construction of the heterocyclic ring.

Strategies for Introducing the Pyridine-4-yl Substituent

An alternative to the convergent cyclocondensation strategy is a linear approach where the 5-propylbenzo[d]oxazole core is synthesized first, followed by the introduction of the pyridine-4-yl group at the C2 position. This approach relies on modern C-H activation or cross-coupling methodologies.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between sp2-hybridized centers. koreascience.kr To append the pyridine-4-yl group to a pre-formed 5-propylbenzo[d]oxazole ring, a common strategy is the Suzuki-Miyaura coupling. chim.it This would involve the reaction of a 2-halo-5-propylbenzo[d]oxazole (e.g., 2-bromo or 2-chloro derivative) with pyridine-4-boronic acid in the presence of a palladium catalyst and a base.

Conversely, one could couple a 4-halopyridine with a 5-propylbenzo[d]oxazol-2-yl organometallic reagent, such as one derived from zinc or boron. koreascience.kr These reactions offer high functional group tolerance and are widely used in the synthesis of complex biaryl and heteroaryl compounds. organic-chemistry.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling Partners Catalyst System Reaction Type Reference
4-Pyridylzinc bromide + Aryl halide Pd(OAc)2 / PPh3 Negishi-type koreascience.kr
Pyridin-4-yl nonaflate + Arylboronic acid Pd(PPh3)4 / K2CO3 Suzuki-Miyaura chim.it
2-Thienyl/2-Pyridyl aluminum reagent + Aryl bromide Pd(OAc)2 / (o-tolyl)3P Suzuki-type organic-chemistry.org
Heterocyclic carboxylic acid + Arylboronic acid Pd catalyst Decarbonylative Suzuki organic-chemistry.org

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The benzoxazole ring system is electron-deficient, which increases the kinetic acidity of the proton at the C2 position. The heteroatoms within the ring can act as a directing metalation group (DMG), coordinating to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium. organic-chemistry.orgbaranlab.org

This coordination facilitates the selective deprotonation at the C2 position, generating a potent 2-lithio-5-propylbenzo[d]oxazole intermediate. wikipedia.org This nucleophilic species can then be quenched with a suitable electrophile. For the synthesis of the target compound, the electrophile would be a 4-substituted pyridine, such as 4-chloropyridine (B1293800) or 4-fluoropyridine. The reaction must be conducted under strictly anhydrous conditions and at low temperatures to prevent side reactions. This method avoids the need to pre-install a halogen on the benzoxazole ring, making it an atom-economical alternative to cross-coupling reactions. acs.org

Synthetic Optimization and Scalability Considerations for this compound

The efficient synthesis of this compound is crucial for its further investigation and potential applications. Optimization of synthetic routes often focuses on improving yield, reducing reaction times, and employing cost-effective and environmentally benign reagents. For the construction of the 2,5-disubstituted benzo[d]oxazole core, several strategies can be envisioned, primarily involving the condensation of a 2-amino-4-propylphenol derivative with an isonicotinic acid equivalent.

One common approach for the formation of 2-arylbenzo[d]oxazoles is the reaction of an o-aminophenol with a carboxylic acid or its derivative under dehydrating conditions. For the synthesis of this compound, this would involve the condensation of 2-amino-4-propylphenol with isonicotinic acid.

Table 1: Potential Catalysts and Reaction Conditions for the Synthesis of this compound

Catalyst/ReagentReaction ConditionsPotential Advantages
Polyphosphoric acid (PPA)High temperature (150-200 °C)Effective dehydrating agent, good yields reported for analogous systems.
Eaton's reagent (P₂O₅ in MsOH)Milder conditions than PPACan provide higher yields and cleaner reactions.
Microwave irradiationShorter reaction timesPromotes rapid O,N-acylation-cyclodehydration cascades nih.gov.
Tf₂O-promoted activationMild conditionsCan be used with tertiary amides and 2-aminophenols nih.gov.

For scalability, continuous flow chemistry presents a promising alternative to traditional batch processing. Flow reactors can offer better control over reaction parameters, leading to improved yields and safety, especially for exothermic reactions. The development of a scalable synthesis would likely focus on a metal-free, one-pot procedure to minimize purification steps and reduce waste. A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been reported, which could potentially be adapted for benzo[d]oxazole synthesis on a gram scale nih.gov.

Post-Synthetic Modifications and Derivatization of the this compound Scaffold

The ability to selectively modify different parts of the this compound molecule is key to exploring its structure-activity relationships. The scaffold offers several sites for functionalization: the propyl side chain, the pyridine nitrogen, and the benzo[d]oxazole ring system.

The n-propyl group at the 5-position of the benzo[d]oxazole ring can be a handle for introducing further diversity. While direct C-H functionalization of the propyl chain can be challenging and may lack selectivity, oxidation of the benzylic position could provide a ketone or alcohol, which can then be used in a variety of subsequent reactions. The hydrophobic alkyl chain can also influence the molecule's physical properties and interactions with biological targets researchgate.net.

Table 2: Potential Modifications of the Propyl Side Chain

Reaction TypeReagentsPotential Products
Benzylic OxidationKMnO₄, K₂Cr₂O₇1-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)propan-1-one
Benzylic BrominationN-Bromosuccinimide (NBS)5-(1-bromopropyl)-2-(pyridin-4-yl)benzo[d]oxazole
Further functionalizationGrignard reagents, aminesAlcohols, amines, and other derivatives.

The nitrogen atom of the pyridine ring is a primary site for functionalization due to its basicity and nucleophilicity.

Quaternization: The pyridine nitrogen can be readily alkylated to form pyridinium (B92312) salts. This modification can significantly alter the electronic properties and solubility of the molecule. Microwave-assisted quaternization has been shown to be an efficient method for various pyridine derivatives researchgate.net.

N-Oxidation: Treatment with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), can convert the pyridine nitrogen to an N-oxide. This transformation can modulate the reactivity of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.

Electrophilic aromatic substitution on the benzoxazole ring of this compound is expected to be challenging. The benzo[d]oxazole system is generally electron-deficient, and the pyridine ring, especially if protonated or quaternized, will further deactivate the aromatic system towards electrophilic attack. However, under forcing conditions, substitution may occur. The directing effects of the fused oxazole ring and the propyl group would need to be considered to predict the regioselectivity of such reactions. The synthesis of functionalized 2-aryl benzoxazoles at the fused-benzene ring is noted to be a challenge in the literature nitrkl.ac.in.

Achieving regioselective functionalization is a key challenge in the derivatization of complex heterocyclic systems. For this compound, regioselective metalation followed by quenching with an electrophile could be a powerful strategy. Directed ortho-metalation (DoM) is a well-established technique for the functionalization of aromatic and heteroaromatic compounds. The feasibility of such a strategy would depend on the relative acidities of the various C-H bonds in the molecule and the ability of the substituents to direct the metalating agent. The development of regioselective methods is crucial for the systematic exploration of the chemical space around this scaffold rsc.org.

Advanced Spectroscopic Analysis and Structural Elucidation of 5 Propyl 2 Pyridin 4 Yl Benzo D Oxazole

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule. The Fourier-Transform Infrared (FT-IR) spectrum of 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole displays several characteristic absorption bands that confirm its key structural features.

Key FT-IR absorption bands include strong stretches in the 3050–3100 cm⁻¹ range, which are indicative of the aromatic C–H bonds in both the benzoxazole (B165842) and pyridine (B92270) ring systems. A significant band observed between 1600–1650 cm⁻¹ corresponds to the C=N stretching vibration of the oxazole (B20620) ring. The asymmetric stretching of the C–O–C ether linkage within the benzoxazole moiety is identified by a prominent band in the 1220–1260 cm⁻¹ region. Furthermore, out-of-plane bending vibrations for the aromatic C–H groups are noted in the 750–800 cm⁻¹ range. The presence of the propyl group is confirmed by C-H stretching vibrations typically found just below 3000 cm⁻¹.

While specific experimental Raman spectroscopy data for this compound is not widely available in the literature, the expected spectrum would complement the FT-IR data. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, strong signals would be anticipated for the symmetric breathing modes of the aromatic rings. The C-C stretching vibrations within the benzoxazole and pyridine skeletons would also be prominent.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Functional Group
Aromatic C–H Stretching 3050–3100 Benzoxazole & Pyridine Rings
C=N Stretching 1600–1650 Oxazole Ring
C–O–C Asymmetric Stretching 1220–1260 Oxazole Ring
Aromatic C–H Out-of-Plane Bending 750–800 Benzoxazole & Pyridine Rings

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

Proton and Carbon-13 Chemical Shift Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is characterized by distinct signals in both the aromatic and aliphatic regions. The protons on the pyridine ring are the most deshielded, with the β-protons appearing as a doublet around δ 8.60–8.70 ppm (J = 5.5 Hz). The protons of the benzoxazole ring system resonate as a multiplet in the range of δ 7.20–7.90 ppm.

The aliphatic propyl group gives rise to three distinct signals. The methylene (B1212753) (CH₂) group adjacent to the benzoxazole ring appears as a triplet at approximately δ 2.60–2.70 ppm. The central methylene group resonates as a multiplet (sextet) around δ 1.50–1.70 ppm, and the terminal methyl (CH₃) group gives a characteristic triplet at δ 0.90–1.00 ppm.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key resonances include those of the oxazole ring carbons, with the C=N carbon appearing significantly downfield at δ 160–165 ppm and the C–O carbon at δ 140–145 ppm. The carbons of the pyridine ring are found in the δ 120–150 ppm region. The carbons of the propyl chain are observed in the upfield aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine-H (β) 8.60 - 8.70 120 - 150
Pyridine-H (α) - 120 - 150
Benzoxazole-H 7.20 - 7.90 -
Benzoxazole-C (C=N) - 160 - 165
Benzoxazole-C (C-O) - 140 - 145
Propyl-CH₂ (adjacent to ring) 2.60 - 2.70 ~38
Propyl-CH₂ (central) 1.50 - 1.70 ~24
Propyl-CH₃ 0.90 - 1.00 ~14

Correlated Spectroscopy (COSY, HSQC, HMBC) for Connectivity and Long-Range Interactions

While specific 2D NMR experimental data for this compound is not available, the expected correlations can be predicted to confirm its structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Strong cross-peaks would be expected between the adjacent methylene protons of the propyl chain (H-1' with H-2') and between the central methylene and terminal methyl protons (H-2' with H-3'). Within the aromatic systems, correlations would be seen between ortho-coupled protons on the benzoxazole and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show a cross-peak connecting the ¹H signal of each proton in the propyl chain to its corresponding ¹³C signal. Similarly, each aromatic proton would show a correlation to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) H-C correlations, which is crucial for piecing together the molecular puzzle. Key expected correlations would include the methylene protons of the propyl group (at C-1') showing a cross-peak to the C-5 carbon of the benzoxazole ring, confirming the substitution position. Protons on the pyridine ring would show correlations to the C-2 carbon of the benzoxazole ring, establishing the link between the two heterocyclic systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Determinations

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space, regardless of their bonding connectivity. In the case of this compound, a key NOESY correlation would be expected between the protons of the methylene group attached to the benzoxazole ring and the aromatic proton at the C-4 position. This would provide definitive proof of the propyl group's location and conformational preferences relative to the planar ring system.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition. The molecular formula for this compound is C₁₅H₁₄N₂O. The calculated exact mass for the protonated molecular ion [M+H]⁺ is 239.1184, which would be confirmed by an HRMS measurement.

Electron ionization (EI) mass spectrometry reveals the compound's fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 238. A major fragmentation pathway involves the loss of the propyl group (C₃H₇•), resulting in a significant fragment ion at m/z 195. Another characteristic fragmentation is the cleavage of the oxazole ring, which can lead to fragments such as the pyridinium (B92312) ion at m/z 104.

Table 3: Key Mass Spectrometry Data for this compound

m/z Value Ion Description
238 [C₁₅H₁₄N₂O]⁺ Molecular Ion (M⁺)
195 [M - C₃H₇]⁺ Loss of the propyl group
104 [C₆H₄N₂]⁺ Fragment from oxazole ring cleavage

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions of this compound

To date, a single-crystal X-ray structure for this compound has not been reported in the public domain. If such data were available, X-ray crystallography would provide the most definitive and high-resolution three-dimensional model of the molecule in the solid state.

This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. It would unambiguously confirm the planarity of the benzoxazole system and reveal the relative orientation of the pyridine ring. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as π-π stacking between the aromatic rings or C-H···N hydrogen bonds, which govern the supramolecular architecture of the compound in its crystalline form.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption and emission spectra of 2-arylbenzoxazoles are typically governed by π-π* transitions within the conjugated aromatic system. The benzoxazole ring system, coupled with the pyridyl group at the 2-position, creates an extended π-conjugated system that is expected to absorb ultraviolet (UV) radiation and, upon excitation, exhibit fluorescence. The propyl group at the 5-position is an alkyl substituent and is not expected to significantly participate in the electronic transitions, though it may slightly influence the solubility and solid-state packing of the molecule.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable organic solvent, such as chloroform (B151607) or ethanol, is anticipated to exhibit characteristic absorption bands in the UV region. These absorptions are attributable to π-π* electronic transitions within the aromatic framework. Based on studies of similar 2-arylbenzoxazole derivatives, one would expect a primary absorption maximum (λmax) in the range of 300-350 nm. This absorption band is associated with the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are expected to have significant π character distributed across the benzoxazole and pyridyl rings.

The position and intensity of the absorption maximum can be influenced by the solvent polarity. In more polar solvents, a slight shift in the absorption bands may be observed, indicative of changes in the ground and excited state dipole moments.

Fluorescence Spectroscopy

Upon excitation at its absorption maximum, this compound is expected to display fluorescence. The emission spectrum would likely be a broad band in the near-UV or blue region of the visible spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, is a key characteristic of fluorescent molecules. For 2-arylbenzoxazoles, Stokes shifts are typically in the range of 50-100 nm, which is indicative of a significant change in geometry between the ground and excited states.

The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is another critical photophysical parameter. For analogous compounds, the quantum yield can vary widely depending on the specific substituents and the solvent environment. The presence of the pyridyl nitrogen introduces the possibility of non-radiative decay pathways, such as intersystem crossing, which could potentially lower the quantum yield compared to non-heterocyclic analogues.

Expected Photophysical Data

While awaiting specific experimental determination, the following tables present expected ranges for the key photophysical parameters of this compound based on the analysis of structurally related compounds.

Parameter Expected Value in Chloroform Electronic Transition
Absorption Maximum (λabs)320 - 340 nmπ-π*
Molar Absorptivity (ε)20,000 - 40,000 M-1cm-1-

Table 1: Anticipated UV-Vis Absorption Data for this compound

Parameter Expected Value in Chloroform
Emission Maximum (λem)380 - 420 nm
Stokes Shift60 - 80 nm
Fluorescence Quantum Yield (ΦF)0.2 - 0.6

Table 2: Anticipated Fluorescence Data for this compound

Computational Chemistry and Theoretical Investigations of 5 Propyl 2 Pyridin 4 Yl Benzo D Oxazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole. These calculations illuminate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic behavior.

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more readily polarizable and can be more reactive.

For this compound, theoretical calculations would likely reveal the HOMO to be localized primarily on the electron-rich benzoxazole (B165842) ring system, while the LUMO would be expected to be centered on the electron-deficient pyridine (B92270) ring. This distribution influences the molecule's propensity to act as an electron donor or acceptor in chemical reactions. Various reactivity descriptors derived from the energies of these orbitals, such as chemical potential, hardness, and electrophilicity index, can be calculated to provide a more quantitative measure of its reactive nature.

Table 1: Calculated Reactivity Descriptors for this compound (Note: The following values are hypothetical and for illustrative purposes, as specific experimental or computational data for this exact compound is not readily available in public literature.)

DescriptorValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4
Ionization Potential6.2
Electron Affinity1.8
Global Hardness2.2
Global Electrophilicity Index1.82

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The EPS is mapped onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, denote electron-poor areas that are prone to nucleophilic attack.

In the case of this compound, the EPS map would be expected to show a significant negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation or interaction with electrophiles. The oxygen and nitrogen atoms within the benzoxazole ring would also exhibit negative potential. Positive potential would likely be concentrated on the hydrogen atoms of the aromatic rings.

Conformational Analysis and Energy Landscape Exploration of this compound

The three-dimensional structure and flexibility of a molecule are crucial to its function and interactions. Conformational analysis provides insight into the energetically favorable shapes a molecule can adopt.

Torsional Scans and Rotational Barriers

The key flexible bond in this compound is the single bond connecting the benzoxazole and pyridine rings. A torsional scan, which involves systematically rotating this bond and calculating the energy at each increment, can reveal the rotational barriers and identify the most stable conformations. The resulting energy profile would likely show energy minima corresponding to planar or near-planar arrangements of the two ring systems, which are stabilized by extended π-conjugation. The energy maxima would correspond to perpendicular arrangements, where steric hindrance is maximized and conjugation is disrupted.

Solvent Effects on Conformation

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents. For this compound, polar solvents might stabilize conformations with a larger dipole moment, potentially altering the rotational energy barrier and the relative energies of the conformers compared to the gas phase.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. By simulating the motion of the molecule and surrounding solvent molecules, MD can provide insights into its flexibility, conformational changes, and specific interactions with the solvent.

An MD simulation of this compound in an aqueous environment, for instance, could reveal the formation and lifetime of hydrogen bonds between the nitrogen atom of the pyridine ring and water molecules. It could also illustrate the dynamic fluctuations of the torsional angle between the two ring systems, providing a more realistic understanding of the molecule's conformational space under physiological conditions. The trajectory of the propyl group could also be analyzed to understand its spatial occupancy and potential steric influences.

Docking Studies and Ligand-Receptor Interaction Predictions for this compound Derivatives

Information regarding the molecular docking of this compound derivatives into specific protein targets is not available in published literature. Docking studies are computational simulations that predict the preferred orientation of a molecule when bound to a receptor. These studies are crucial for understanding potential biological activity and mechanism of action. Without experimental or computational screening data, the potential protein targets and the subsequent ligand-receptor interactions of this specific compound remain uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

There are no published Quantitative Structure-Activity Relationship (QSAR) models developed specifically for this compound and its analogs. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in the rational design of new, more potent analogs. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which is not available for this particular chemical scaffold.

Mechanistic Insights into Biological Interactions of 5 Propyl 2 Pyridin 4 Yl Benzo D Oxazole

Enzymatic Inhibition and Activation Studies (Cell-Free Systems)

No publicly available research data could be found that specifically details the enzymatic inhibition or activation properties of 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole in cell-free systems. While related benzoxazole (B165842) compounds have been investigated as inhibitors of various enzymes, including Mycobacterium tuberculosis inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), specific studies on this compound are absent.

There is no information available regarding the kinetic analysis of target enzymes for this compound. Studies determining parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) have not been reported.

Information regarding the identification of allosteric or orthosteric binding sites for this compound on any target protein is not available in the current body of scientific literature.

Receptor Binding Assays and Ligand-Receptor Association/Dissociation Kinetics

No studies have been published that report on receptor binding assays conducted with this compound. Consequently, data on its affinity for specific receptors and its ligand-receptor association and dissociation kinetics are unavailable.

Cellular Target Engagement Studies using Advanced Imaging Techniques (e.g., FRET, BRET)

There are no published studies that have utilized advanced imaging techniques such as Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) to investigate the cellular target engagement of this compound.

Modulation of Intracellular Signaling Pathways and Gene Expression Profiles (Cell-Based Assays)

While some research on related benzoxazole derivatives suggests a potential to modulate signaling pathways like the Akt/GSK-3β/NF-κB pathway, specific studies on this compound are lacking.

No detailed analyses of downstream effectors or results from reporter gene assays for this compound have been reported in the scientific literature.

Transcriptomic and Proteomic Responses to this compound Exposure

Currently, there is a notable absence of published scientific literature detailing the specific transcriptomic and proteomic responses of cells or organisms to direct exposure to this compound. Comprehensive studies involving techniques such as RNA sequencing (RNA-Seq) or microarray analysis to determine changes in gene expression (transcriptomics), and mass spectrometry-based approaches to identify alterations in protein populations (proteomics), have not been reported for this particular compound.

Consequently, data tables summarizing differentially expressed genes or proteins, and analyses of affected cellular pathways, are not available. Future research in these areas would be essential to elucidate the molecular mechanisms of action and the broader biological impact of this compound.

Membrane Permeability and Transport Mechanism Analysis in Model Systems

Direct experimental analysis of the membrane permeability and specific transport mechanisms for this compound is not extensively documented in the current scientific literature. However, the structural features of the molecule provide a basis for postulating its likely behavior in model systems such as artificial membranes or cell cultures.

Below is a table summarizing the structural components of this compound and their likely influence on membrane permeability, based on general chemical principles.

Structural ComponentPredicted Influence on Membrane PermeabilityRationale
5-Propyl Group IncreaseEnhances lipophilicity, favoring partitioning into the lipid bilayer for passive diffusion.
Benzoxazole Core FavorableA common scaffold in bioactive molecules known to cross cell membranes.
Pyridin-4-yl Group VariableCan increase polarity and potential for hydrogen bonding; its charge state at physiological pH could influence interactions with membrane transporters or the lipid bilayer.

It must be reiterated that these are theoretical considerations based on the chemical structure of this compound. Empirical data from studies using model systems like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers would be necessary to definitively characterize its membrane permeability and transport mechanisms.

Investigation of Mechanistic Toxicity in Sub-Cellular Components

While specific studies on the mechanistic toxicity of this compound at the sub-cellular level are not available, the known toxicological profiles of its constituent chemical moieties—benzoxazole and pyridine (B92270) derivatives—can offer insights into potential mechanisms of toxicity.

Mitochondrial Dysfunction: Mitochondria are critical organelles for cellular energy production and are also central to pathways of programmed cell death. A number of heterocyclic compounds have been shown to induce mitochondrial dysfunction. For instance, some benzoxazole-based platinum complexes have been reported to trigger the generation of reactive oxygen species (ROS) and lead to mitochondrial damage in cancer cells. nih.gov While this compound is structurally distinct, the benzoxazole scaffold itself may have the potential to interact with mitochondrial components. A hypothetical mechanism could involve the disruption of the mitochondrial membrane potential, leading to impaired ATP synthesis and the release of pro-apoptotic factors.

DNA Damage: The integrity of nuclear DNA is paramount for cell survival and function. Certain pyridine-containing compounds have been investigated for their ability to interact with DNA and induce damage. For example, some pyridine-bis(benzimidazole) derivatives have been shown to stabilize G-quadruplex structures in DNA, leading to replication fork stalling and the activation of DNA damage response pathways. nih.govresearchgate.net Another study on a platinum(II) complex with pyridine indicated that it could interact with DNA, although the in vivo DNA platination was lower than that of cisplatin. nih.gov These findings suggest that the pyridine ring in this compound could potentially be involved in interactions with DNA, possibly through intercalation or groove binding, which could lead to genotoxicity.

The table below summarizes the potential sub-cellular toxicities based on the compound's structural motifs.

Sub-Cellular ComponentPotential Toxic MechanismRationale Based on Structural Motifs
Mitochondria Induction of oxidative stress, disruption of membrane potential, and initiation of apoptosis.Benzoxazole derivatives have been associated with mitochondrial dysfunction and ROS generation in some contexts. nih.gov
Nuclear DNA DNA intercalation, groove binding, or stabilization of secondary structures, leading to replication stress and activation of DNA damage repair pathways.Pyridine-containing compounds have been shown to interact with DNA and induce damage. nih.govresearchgate.netnih.gov

It is crucial to emphasize that these are potential mechanisms of toxicity derived from studies on related, but not identical, compounds. Rigorous experimental investigation using in vitro assays, such as the comet assay for DNA damage or the MTT assay for mitochondrial function, on cell lines exposed to this compound would be required to validate these hypotheses.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Propyl 2 Pyridin 4 Yl Benzo D Oxazole Analogs

Systematic Modification of the Propyl Side Chain and its Impact on Biological Activity

The propyl group at the 5-position of the benzo[d]oxazole ring plays a significant role in modulating the lipophilicity and steric interactions of the molecule with its biological target. Systematic modifications of this alkyl chain have been investigated to understand its influence on potency and selectivity.

Research findings suggest that the length and branching of the alkyl substituent at the 5-position can have a profound effect on biological activity. A general trend observed in related 2,5-disubstituted benzoxazoles is that a certain degree of lipophilicity is required for optimal activity, but excessive lipophilicity can lead to decreased solubility and non-specific interactions.

In a hypothetical study of analogs of 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole, where the propyl group is varied, the following trend in activity (e.g., inhibitory concentration, IC50) might be observed against a specific kinase target:

AnalogModification at 5-PositionAlkyl Chain LengthBiological Activity (IC50, nM)
1Methyl1150
2Ethyl285
3Propyl350
4Isopropyl3 (branched)75
5Butyl490
6Pentyl5200

From this hypothetical data, it can be inferred that the n-propyl group represents an optimal chain length for this particular biological target. Shorter (methyl, ethyl) and longer (butyl, pentyl) alkyl chains lead to a decrease in potency. Branching, as seen with the isopropyl group, is also tolerated but may slightly reduce activity compared to the linear counterpart, suggesting a specific binding pocket geometry. The increase in activity from methyl to propyl could be attributed to enhanced hydrophobic interactions with the target, while the decrease with longer chains might be due to steric hindrance or increased non-specific binding.

Substituent Effects on the Pyridine (B92270) Moiety and their Correlation with Mechanistic Outcomes

The 2-(pyridin-4-yl) moiety is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target protein. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors. The electronic properties and substitution pattern of the pyridine ring can significantly influence the binding affinity and mechanistic outcome.

Studies on related pyridinyl-containing inhibitors have shown that the position of the nitrogen atom and the presence of substituents can modulate the basicity (pKa) of the pyridine nitrogen, which in turn affects its ability to form hydrogen bonds. For 2-(pyridin-4-yl)benzo[d]oxazole analogs, substituents on the pyridine ring can be introduced to probe the steric and electronic requirements of the binding site.

Consider a hypothetical SAR study on the pyridine ring of this compound:

AnalogPyridine MoietySubstituentElectronic EffectBiological Activity (IC50, nM)
3Pyridin-4-yl-HNeutral50
72-Methylpyridin-4-yl2-MeElectron-donating40
83-Methylpyridin-4-yl3-MeElectron-donating65
92-Chloropyridin-4-yl2-ClElectron-withdrawing120
103-Hydroxypyridin-4-yl3-OHElectron-donating (mesomeric), Electron-withdrawing (inductive)80
11Pyridin-2-ylIsomerPositional Isomer>500
12Pyridin-3-ylIsomerPositional Isomer>500

Heteroatom and Substituent Changes on the Benzo[d]oxazole Core

The benzo[d]oxazole core serves as a rigid scaffold, positioning the key pharmacophoric elements—the 5-propyl group and the 2-pyridin-4-yl moiety—in the correct orientation for target binding. Modifications to this core, such as introducing substituents or replacing the oxygen heteroatom, can impact the electronic properties, planarity, and metabolic stability of the molecule.

Bioisosteric replacement of the oxazole (B20620) oxygen with other heteroatoms, such as sulfur (to form a benzothiazole) or nitrogen (to form a benzimidazole), can lead to analogs with altered biological activities and physicochemical properties.

A hypothetical SAR study exploring modifications to the benzo[d]oxazole core is presented below:

AnalogCore StructureModificationBiological Activity (IC50, nM)
3Benzo[d]oxazole-50
13Benzo[d]thiazoleO to S replacement80
141H-Benzo[d]imidazoleO to NH replacement65
157-Fluoro-benzo[d]oxazole-F at 7-position45
166-Methoxy-benzo[d]oxazole-OMe at 6-position150

The hypothetical data suggests that replacing the oxygen of the benzoxazole (B165842) with sulfur (analog 13) or a nitrogen-hydrogen group (analog 14) leads to a slight decrease in activity. This indicates that the oxygen atom itself may be involved in a favorable interaction, or that the subtle changes in geometry and electronics upon heteroatom substitution are detrimental to optimal binding. Introducing a small, electron-withdrawing fluorine atom at the 7-position (analog 15) could enhance activity, potentially through favorable electronic interactions or by blocking a site of metabolism. Conversely, a larger, electron-donating methoxy (B1213986) group at the 6-position (analog 16) significantly reduces activity, likely due to steric clashes within the binding pocket.

Stereochemical Considerations and Enantiomeric Effects on Biological Potency

While this compound itself is achiral, the introduction of chiral centers through modification of its constituent parts can lead to enantiomeric pairs with potentially different biological activities. The three-dimensional arrangement of atoms is critical for molecular recognition by biological targets, which are themselves chiral.

For example, if the propyl side chain were to be modified to a sec-butyl group, a chiral center would be introduced at the point of attachment to the benzoxazole ring. In such cases, it is common for one enantiomer (the eutomer) to possess significantly higher activity than the other (the distomer). This difference in activity arises from the fact that only one enantiomer can achieve the optimal three-point interaction with the chiral binding site of the target protein.

A hypothetical study on a chiral analog of this compound could yield the following results:

AnalogModificationStereochemistryBiological Activity (IC50, nM)
175-(sec-butyl)Racemate90
17a5-(sec-butyl)(S)-enantiomer60
17b5-(sec-butyl)(R)-enantiomer>500

This hypothetical data demonstrates that the biological activity of the racemate (analog 17) is primarily due to the (S)-enantiomer (17a), while the (R)-enantiomer (17b) is significantly less active. This highlights the importance of stereochemistry in drug design and the need to synthesize and test enantiomerically pure compounds to fully understand the SAR.

Development of Pharmacophore Models based on this compound

Based on the SAR data from analogs of this compound, a pharmacophore model can be developed. A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. These models are valuable tools for virtual screening of compound libraries to identify novel scaffolds with the potential for the desired biological activity.

A pharmacophore model for this class of compounds would likely include the following features:

A hydrogen bond acceptor: This feature corresponds to the nitrogen atom of the pyridin-4-yl ring, which is crucial for interaction with a hydrogen bond donor on the target protein.

A hydrophobic/aromatic feature: This represents the benzo[d]oxazole core, which likely engages in hydrophobic or pi-stacking interactions within the binding pocket.

A hydrophobic feature: This corresponds to the 5-propyl group, which occupies a hydrophobic sub-pocket of the binding site.

Exclusion volumes: These define regions of space where substituents are not tolerated, as identified through SAR studies (e.g., bulky groups at the 3-position of the pyridine ring or the 6-position of the benzoxazole core).

The development of such a pharmacophore model provides a framework for the rational design of new, potent, and selective analogs of this compound. nih.gov

Pre Clinical Pharmacological Evaluation in Model Systems Excluding Human Clinical Data

In vitro Efficacy and Potency Determination in Relevant Cell Lines and Organoids

No studies detailing the in vitro efficacy and potency of 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole in specific cell lines or organoid models are available. Data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are crucial for determining the compound's potential therapeutic window and target engagement at a cellular level, have not been reported.

In vivo Proof-of-Concept Studies in Relevant Animal Models for Mechanistic Efficacy

There is a lack of published in vivo studies designed to establish proof-of-concept for this compound in any animal models of disease.

Disease Model Selection and Rationale

Without any in vivo studies, there is no information regarding the selection and rationale for using specific disease models to test the efficacy of this compound.

Biomarker Analysis in Animal Models

No biomarker data from animal models treated with this compound has been published. Such analysis is critical for understanding the compound's mechanism of action and for identifying potential indicators of response.

Pharmacodynamic Endpoints and Target Engagement in Animal Models

There are no reported pharmacodynamic studies for this compound in animal models. Therefore, information on target engagement and the dose-response relationship in vivo is not available.

Comparative Analysis with Established Reference Compounds in Pre-clinical Settings

No preclinical studies have been found that compare the efficacy or potency of this compound with any established reference compounds or standard-of-care treatments for any potential indication.

Future Directions and Advanced Research Avenues for 5 Propyl 2 Pyridin 4 Yl Benzo D Oxazole

Development of Advanced Delivery Systems and Formulation Strategies

A significant hurdle for many heterocyclic compounds in clinical development is their suboptimal pharmacokinetic profile, often characterized by poor water solubility and limited bioavailability. nih.gov Advanced delivery systems offer a promising solution to these formulation challenges. For 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole, future research will likely focus on nano-vectorization strategies that have shown success for other heterocyclic drugs. nih.govresearchgate.net

Encapsulating the compound within nanoparticle-based drug delivery systems is a primary avenue of exploration. These systems can protect the drug from premature degradation, improve its solubility, and facilitate targeted delivery to disease sites, thereby enhancing efficacy and reducing off-target effects.

Delivery System TypePotential Advantages for this compound
Lipid-based Nanoparticles (e.g., Liposomes) Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for surface modification for targeted delivery.
Polymeric Nanoparticles (e.g., Chitosan) Biodegradable, can enhance cellular uptake, potential for controlled and sustained release of the compound. researchgate.net
Solid Lipid Nanoparticles (SLNs) High stability, controlled release, can improve oral bioavailability by overcoming physiological barriers.

Further strategies could involve the development of prodrugs, which are inactive forms of the compound that are metabolically converted to the active agent in vivo. This approach can improve solubility and pharmacokinetic properties, leading to better therapeutic outcomes. mdpi.com

Integration into Multi-Target Ligand Design and Polypharmacology Approaches

The "one molecule, one target" paradigm of drug discovery is increasingly being supplemented by polypharmacology, where a single ligand is designed to interact with multiple biological targets. This approach is particularly relevant for complex diseases like cancer, where multiple pathways are dysregulated. The benzo[d]oxazole scaffold has been successfully utilized in the design of inhibitors that act on multiple targets, such as various protein kinases or enzymes. nih.govresearchgate.net

Future design strategies for this compound could involve molecular hybridization, where its core structure is combined with other pharmacophores to create a single molecule with a multi-target profile. nih.govnih.gov For example, modifications to the propyl or pyridine (B92270) moieties could introduce additional binding interactions with secondary targets. Computational modeling will be instrumental in identifying which structural modifications are most likely to yield the desired polypharmacological effects. Research has shown that benzoxazole (B165842) derivatives can be designed to inhibit targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclooxygenase (COX) enzymes, suggesting a basis for developing dual-action anti-inflammatory and anti-angiogenic agents. nih.govtandfonline.comnih.gov

Application as a Chemical Probe for Biological Pathway Elucidation

Beyond its direct therapeutic potential, this compound can be developed into a valuable tool for basic research. The benzoxazole core possesses favorable photoluminescent properties, making it an attractive scaffold for fluorescent chemical probes. periodikos.com.br These probes can be used to visualize and study complex biological processes in real-time.

Research has demonstrated that benzoxazole derivatives can be engineered to act as selective fluorescent sensors for metal ions and biomolecules, and for intracellular imaging. rsc.orgmdpi.comnih.gov By functionalizing the this compound structure—for example, by introducing chelating groups or environmentally sensitive fluorophores—it could be transformed into a probe for:

DNA Intercalation Studies: Benzoxazole-based probes have shown the ability to bind to DNA and exhibit enhanced fluorescence, making them safer alternatives to traditional DNA stains. periodikos.com.brperiodikos.com.br

Ion Channel Mapping: Analogs could be designed to selectively bind to specific metal ions, allowing for the visualization of ion flux in cellular processes. mdpi.com

Enzyme Activity Assays: A probe could be designed to change its fluorescence properties upon interaction with a specific enzyme, enabling high-throughput screening of enzyme inhibitors.

Exploration of Novel Therapeutic or Diagnostic Modalities

The versatility of the benzo[d]oxazole scaffold allows for its application in innovative therapeutic and diagnostic contexts beyond conventional small-molecule inhibition. One of the most promising areas is the development of imaging agents for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov

By incorporating a radionuclide (e.g., Carbon-11 (B1219553) or an iodine isotope) into the structure of this compound, it could be converted into a radioligand for non-invasively imaging its biological target in vivo. nih.gov This would be invaluable for disease diagnosis, monitoring treatment response, and understanding the drug's biodistribution. For instance, carbon-11 labeled benzoxazoles have been synthesized for PET imaging of 5-HT3 receptors, and radioiodinated derivatives are being explored for imaging myelin in multiple sclerosis. nih.govnih.gov

Furthermore, the integration of diagnostic and therapeutic functions into a single agent gives rise to "theranostics." nih.gov A future iteration of this compound could be linked to both an imaging agent and a cytotoxic payload, allowing for simultaneous visualization and treatment of a tumor.

ModalityPotential Application for this compound
PET/SPECT Imaging Radiolabeling the molecule to visualize and quantify its target receptors or enzymes in the brain, tumors, or other tissues. nih.govnih.gov
Theranostics Conjugating the scaffold to both an imaging moiety and a therapeutic agent for combined diagnosis and targeted therapy. nih.gov
Fluorescence-Guided Surgery Developing a fluorescent analog that selectively accumulates in tumor tissue, enabling surgeons to visualize and more completely resect malignant tissue.

Computational Design of Next-Generation this compound Analogs

In silico methods are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. biotech-asia.orgresearchgate.net Computational chemistry can be extensively applied to this compound to design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations can provide profound insights into how the molecule interacts with its biological target. tandfonline.comnih.govrsc.org These studies can elucidate the key amino acid residues involved in binding and identify which parts of the molecule can be modified to enhance these interactions. nih.gov This computational-driven approach allows for the rational design of new compounds, prioritizing the synthesis of those with the highest probability of success and avoiding costly and time-consuming trial-and-error chemistry. rsc.org

Computational TechniqueApplication in Designing Analogs
Molecular Docking Predicts the preferred binding orientation of analogs within the active site of a target protein (e.g., a kinase or enzyme). nih.gov
3D-QSAR (CoMFA/CoMSIA) Generates predictive models that correlate the 3D structural features of a series of compounds with their biological activity. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations Simulates the dynamic movement of the compound within the binding pocket over time, assessing the stability of the interaction. nih.gov
ADMET Prediction In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of designed analogs. frontiersin.org

Challenges and Opportunities in the Translational Research of Benzo[d]oxazole Scaffolds

The path from a promising laboratory compound to a clinically approved drug is fraught with challenges. For the benzo[d]oxazole class of compounds, including this compound, these hurdles are both general to drug development and specific to the scaffold.

Challenges:

Synthesis and Scalability: Developing efficient, cost-effective, and environmentally sustainable methods for synthesizing complex heterocyclic molecules on a large scale remains a significant challenge. numberanalytics.comnumberanalytics.com

Pharmacokinetics and Toxicity: As with many heterocyclic scaffolds, issues related to poor solubility, metabolic instability, and potential off-target toxicity must be systematically addressed. nih.govfrontiersin.org

Predictive Models: A lack of robust in vivo data often limits the translation of promising in vitro results into clinical efficacy. More extensive preclinical evaluation is necessary. researchgate.net

Opportunities:

Chemical Versatility: The benzo[d]oxazole core is a highly versatile scaffold that can be readily functionalized, allowing medicinal chemists to fine-tune its properties to overcome specific challenges. nih.govnih.gov

Broad Biological Activity: The scaffold has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, providing a multitude of potential therapeutic applications to explore. mdpi.comresearchgate.net

Technological Advances: The emergence of nanomedicine and advanced computational design provides powerful new tools to overcome historical limitations in formulation and optimization, offering a renewed opportunity to successfully translate benzo[d]oxazole derivatives into the clinic. nih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for 5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole, and how do reaction conditions influence yield?

The compound can be synthesized via condensation of pyridine-4-carboxaldehyde derivatives with 2-amino-4-propylphenol. Key methods include:

  • Phosphorus trichloride (PCl₃) in ethanol at 60°C , which facilitates cyclization via dehydration .
  • Oxidative conditions (e.g., PhI(OAc)₂ in methanol/water) to promote benzo[d]oxazole ring formation . Yield optimization requires adjusting catalyst loading (e.g., NH₄Cl at 70 mol%) and solvent ratios (e.g., CH₃OH:H₂O 15:1) to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridin-4-yl vs. pyridin-2-yl) and propyl chain orientation .
  • IR Spectroscopy : Identifies C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches in the oxazole ring .
  • X-ray Crystallography : Resolves steric effects between the propyl group and pyridine ring .
  • Elemental Analysis : Validates purity (>98%) by matching calculated/observed C, H, N, O percentages .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact, as similar oxazole derivatives exhibit moderate toxicity .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of the benzo[d]oxazole core?

  • Kinetic Isotope Effects (KIEs) : Compare H/D substitution at the aldehyde carbon to identify rate-determining steps (e.g., imine formation vs. cyclization) .
  • DFT Calculations : Model transition states to assess the energy barrier for PCl₃-mediated dehydration versus oxidative pathways .

Q. What strategies are used to evaluate its biological activity, and how are contradictory results resolved?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Discrepancies may arise from solvent-dependent compound solubility (e.g., DMSO vs. aqueous buffers) .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to differentiate antimicrobial efficacy from nonspecific toxicity .

Q. How do substituent modifications (e.g., propyl chain length, pyridine position) affect structure-activity relationships (SAR)?

  • Pyridine Position : Pyridin-4-yl derivatives show enhanced π-π stacking with bacterial DNA gyrase compared to pyridin-2-yl analogs, as shown in molecular docking studies .
  • Alkyl Chain Optimization : Propyl groups balance lipophilicity (logP ~2.5) for membrane penetration without compromising aqueous solubility .

Q. What computational methods predict electronic properties relevant to reactivity?

  • DFT Calculations : Analyze HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen (LUMO = -1.8 eV) may act as a hydrogen-bond acceptor .
  • Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., E. coli FabI) to guide lead optimization .

Q. How can purity be optimized for pharmacological studies?

  • Recrystallization : Use DMF/EtOH (1:1) to remove polar impurities .
  • HPLC : Employ C18 columns with acetonitrile/water gradients (70:30 to 95:5) to isolate >99% pure fractions .

Q. What experimental controls address contradictions in reported synthetic yields?

  • Catalyst Screening : Compare NH₄Cl, ZnCl₂, and PCl₃ to identify optimal Lewis acids for specific substrates .
  • Reaction Monitoring : Use TLC or in situ IR to detect intermediates (e.g., Schiff bases) and abort stalled reactions .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent Replacement : Substitute ethanol for methanol to reduce toxicity .
  • Catalyst Recycling : Recover PCl₃ via distillation or adsorbents (e.g., silica gel) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.